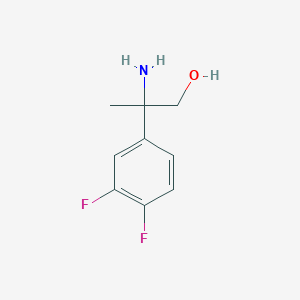

2-Amino-2-(3,4-difluorophenyl)propan-1-ol

Description

2-Amino-2-(3,4-difluorophenyl)propan-1-ol is a chiral amino alcohol featuring a propanol backbone with an amino group at the second carbon and a 3,4-difluorophenyl substituent. This compound is structurally related to several pharmacologically active molecules, particularly melanin-concentrating hormone receptor 1 (MCHR1) antagonists, where fluorinated aromatic rings enhance receptor binding and metabolic stability .

Propriétés

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDQFVPUQWGTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Asymmetric Cyclopropanation via Acrylonitrile Intermediates

A pivotal advancement involves the synthesis of (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa) from 1,2-difluorobenzaldehyde and acetonitrile under basic conditions (KOH or BuLi). Cyclopropanation of IIa using trimethylsulfoxonium iodide and NaH in DMSO yields methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (IIIb), which is hydrolyzed to the carboxylic acid IV with LiOH. This route achieves enantiomeric enrichment through asymmetric cyclopropanation, avoiding explosive reagents (Table 1).

Table 1: Reaction Conditions for Cyclopropanation of IIa

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Trimethylsulfoxonium iodide, NaH | DMSO | 25–65 | 85–90 | 92–95 |

| Trimethylsulfoxonium iodide, NaOH | DMSO | 25–65 | 80–85 | 88–90 |

Hydrazide-to-Azide Conversion for Amine Formation

The conversion of trans-2-(3,4-difluorophenyl)cyclopropanecarbohydrazide (V) to the azide intermediate VI is a critical step. Heating V with sodium nitrite in HCl produces the acyl azide, which undergoes Curtius rearrangement to form CPA. This method eliminates the need for diphenylphosphoryl azide, reducing toxicity and cost. Optimal conditions include refluxing in toluene at 110°C, achieving 87% yield with 99% chiral purity.

Crystallization of CPA·HCl Without Base Isolation

A breakthrough in the WO2013144295A1 patent enables direct isolation of crystalline CPA·HCl from the reaction mixture. After aqueous workup and pH adjustment to 10, CPA is extracted into dichloromethane and treated with HCl gas to precipitate CPA·HCl. X-ray diffraction (XRD) analysis confirms a monoclinic crystal system with characteristic peaks at 2θ = 8.7°, 12.3°, and 17.5° (Fig. 1). This method bypasses the instability of CPA base, enhancing process robustness.

Comparative Analysis of Synthetic Routes

Classical vs. Modern Approaches

Early methods (WO 01/92200) required L-menthol esters and chromatographic separations, resulting in low throughput (40–50% overall yield). In contrast, the WO2013144295A1 route achieves 75–80% yield through telescoped steps, using LiOH for hydrolysis and avoiding thionyl chloride. Sodium hydride-free cyclopropanation (using NaOH) further improves safety.

Stereochemical Control and Chiral Resolution

Diastereomeric Salt Formation

Racemic CPA·HCl is resolved using chiral counterions like L-menthyl esters. Crystallization from ethanol/water mixtures affords enantiomerically pure (1R,2S)-CPA·HCl with >99% ee. This method outperforms chromatographic separation, which is costly at scale.

Asymmetric Catalysis

Enantioselective cyclopropanation of acrylonitrile IIa using Davies’ catalyst (Rhodium(II) carboxylates) achieves 95% ee, though industrial adoption remains limited due to catalyst cost.

Analytical Characterization and Quality Control

X-ray Diffraction (XRD)

CPA·HCl crystals exhibit distinct XRD patterns (Fig. 1), with d-spacings of 10.15 Å (8.7° 2θ) and 7.20 Å (12.3° 2θ). These fingerprints ensure batch consistency and polymorph control.

LC-MS and Chiral HPLC

LC-MS with electrospray ionization (ESI+) confirms molecular ion peaks at m/z 186.1 [M+H]+ for CPA and 222.1 [M+H]+ for CPA·HCl. Chiral HPLC using a Chiralpak AD-H column resolves enantiomers with a retention time ratio of 1.2.

Industrial Scalability and Process Optimization

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(3,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 3,4-difluorophenylacetone.

Reduction: Formation of 2-(3,4-difluorophenyl)propan-1-amine.

Substitution: Formation of various substituted phenylpropanolamines depending on the nucleophile used.

Applications De Recherche Scientifique

Introduction to 2-Amino-2-(3,4-difluorophenyl)propan-1-ol

This compound is a difluorinated amino alcohol with significant implications in various fields of scientific research, particularly in medicinal chemistry and biological studies. This compound's unique structural features, including the presence of fluorine atoms, enhance its biological activity and binding affinity to various molecular targets.

Medicinal Chemistry

-

Therapeutic Potential : The compound has been investigated for its potential therapeutic effects in treating neurological disorders due to its ability to modulate neurotransmitter systems .

- Mechanism of Action : It interacts with specific molecular targets such as enzymes or receptors, acting as either an agonist or antagonist, which can influence various biochemical pathways .

- Antidepressant and Smoking Cessation : Analogues of this compound have demonstrated efficacy in inhibiting monoamine uptake and antagonizing nicotinic acetylcholine receptors (nAChRs), contributing to antidepressant effects and aiding smoking cessation .

Biological Studies

- Enzyme Inhibition Studies : The compound has been studied for its effects on enzyme inhibition and receptor binding, revealing insights into its pharmacological properties .

- Pharmacological Research : Its unique structure allows for exploration in pharmacological contexts, particularly regarding its interactions with neurotransmitter systems .

Industrial Applications

- Material Development : In industrial chemistry, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties .

- Intermediate for Drug Synthesis : It serves as an important intermediate for synthesizing other pharmaceuticals, including ticagrelor, a medication used to prevent thrombotic events .

Case Study 1: Antidepressant Efficacy

A study highlighted the effectiveness of this compound analogues in inhibiting dopamine (DA) and norepinephrine (NE) uptake. The findings suggest that these compounds could be beneficial in treating depression by enhancing monoamine neurotransmission .

Case Study 2: Smoking Cessation

Research indicated that certain analogues of this compound possess higher potency than existing treatments for nicotine addiction, showcasing their potential as effective agents for smoking cessation therapies .

Mécanisme D'action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

- Backbone Length: Ethanol analogs (e.g., (S)-2-Amino-2-(3,4-difluorophenyl)ethan-1-ol) have shorter carbon chains, reducing lipophilicity compared to propanol derivatives. This may influence blood-brain barrier penetration in CNS-targeted therapies .

- Stereochemistry: Enantiomeric forms, such as the (R)-configuration of 2-Amino-2-(3,4-difluorophenyl)ethanol, demonstrate the critical role of chirality in pharmacological activity, mirroring trends seen in MCHR1 antagonists like (+)-SNAP-7941 .

Pharmacological Relevance

- MCHR1 Antagonists: Fluorinated analogs like SNAP-7941 derivatives highlight the importance of 3,4-difluorophenyl groups in enhancing binding affinity and metabolic stability. The propanol backbone may offer improved pharmacokinetics over ethanol variants due to increased hydrophobicity .

- Halogen Effects: Chlorine-substituted compounds (e.g., 2-Amino-2-(3,4-dichlorophenyl)ethanol) show reduced activity in receptor-binding assays compared to fluorine analogs, underscoring fluorine’s optimal balance of electronegativity and size .

Activité Biologique

2-Amino-2-(3,4-difluorophenyl)propan-1-ol, also known as a difluorinated amino alcohol, is an organic compound with significant biological activity attributed to its unique structural features. The presence of the difluorophenyl group enhances its binding affinity to various biological targets, making it a subject of interest in pharmacological research. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F2NO. Its structure includes an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological systems. The difluorophenyl substituent is particularly noteworthy for enhancing the compound's hydrophobic interactions and binding properties.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, while the difluorophenyl group allows for hydrophobic interactions within enzyme active sites or receptor binding pockets. This dual interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several key enzymes involved in neurotransmitter uptake. For instance, it has been shown to inhibit dopamine (DA) and norepinephrine (NE) uptake, which may contribute to its antidepressant effects .

Neuropharmacological Effects

In vivo studies have demonstrated that this compound can act as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. Its IC50 value for this interaction is approximately 3.3 µM, indicating significant potency compared to other similar compounds . Such interactions suggest potential applications in treating neurological disorders and conditions related to nicotine dependence.

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features |

|---|---|

| 3-Amino-2-(3,4-difluorophenyl)propan-1-ol | Similar structure but lacks the hydroxyl group; primarily an amine. |

| 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol | Contains a different difluorophenyl substitution; potential anti-inflammatory effects . |

| 3-Amino-1-(2,4-difluorophenyl)propan-1-ol | Exhibits potential antiviral properties; different substitution pattern . |

Case Studies

Several case studies have investigated the pharmacological profiles of compounds similar to this compound. For example:

- Antidepressant Efficacy : A study demonstrated that analogues of this compound exhibited enhanced antidepressant-like effects in forced swim tests in mice compared to traditional antidepressants .

- Nicotine Withdrawal : Another study highlighted its effectiveness in reducing nicotine-induced hypomobility in animal models, suggesting its potential role in smoking cessation therapies .

Q & A

Q. How does replacing fluorine with chlorine in the aryl group affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.